methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate
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Description
Methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C17H19N3O5 and its molecular weight is 345.355. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Imidazole Derivatives
Imidazole derivatives are significant in medicinal chemistry due to their biological activities. The presence of a 1-methyl-1H-pyrrol-2-yl moiety in the compound can be utilized to synthesize imidazole derivatives with potential pharmacological properties . These derivatives could exhibit a range of activities such as antibacterial, antifungal, and antiviral effects.
Development of Anti-Inflammatory Agents
The compound’s ability to act as an intermediate in synthesizing compounds with anti-inflammatory properties is noteworthy. By modifying the hydroxyethyl and amino groups, researchers can develop new anti-inflammatory agents that could be more effective or have fewer side effects than current medications .
Antioxidant Activity
The structure of this compound suggests that it could be modified to enhance its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Catalysis in Organic Synthesis
The compound could serve as a catalyst or a catalytic intermediate in organic synthesis processes, such as the protodeboronation of pinacol boronic esters. This application is essential for creating complex organic molecules and pharmaceuticals .
Antibacterial and Antifungal Studies
Given the compound’s structural complexity, it could be a precursor for synthesizing new antibacterial and antifungal agents. The modification of its functional groups could lead to the development of novel drugs to combat resistant strains of bacteria and fungi .
properties
IUPAC Name |
methyl 4-[[2-[[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-20-9-3-4-13(20)14(21)10-18-15(22)16(23)19-12-7-5-11(6-8-12)17(24)25-2/h3-9,14,21H,10H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVVIZVVSIWQAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.